Arginyllysine
Overview
Description
H-Arg-Lys-OH is a dipeptide composed of L-arginine and L-lysine residues . It is known for its role in forming advanced glycation end products (AGEs) through lysine-lysine and lysine-arginine cross-linking . This compound is significant in various biochemical and physiological processes, including protein modification and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-Lys-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry . The process includes:
Coupling: The amino acids are sequentially coupled to a solid resin support.
Deprotection: The Fmoc protecting group is removed using a base such as piperidine.
Industrial Production Methods: Industrial production of H-Arg-Lys-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: H-Arg-Lys-OH undergoes various chemical reactions, including:
Oxidation: The amino groups in arginine and lysine can be oxidized to form reactive intermediates.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Cross-linking: Formation of AGEs through lysine-lysine and lysine-arginine cross-linking.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as alkyl halides.
Cross-linking: Glycation agents like glucose or methylglyoxal.
Major Products:
Oxidation: Oxidized derivatives of arginine and lysine.
Substitution: Substituted derivatives with various functional groups.
Cross-linking: Advanced glycation end products (AGEs) with altered protein structures.
Scientific Research Applications
H-Arg-Lys-OH has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein glycation and cellular signaling pathways.
Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications.
Mechanism of Action
H-Arg-Lys-OH exerts its effects through:
Molecular Targets: Interacts with proteins and enzymes involved in glycation and cellular signaling.
Pathways Involved: Participates in the formation of AGEs, which can alter protein structure and function, leading to various physiological effects.
Comparison with Similar Compounds
H-Lys-Arg-OH: Another dipeptide with similar properties but different sequence.
H-Lys-Lys-OH: A dipeptide with two lysine residues, used in similar biochemical studies.
Uniqueness: H-Arg-Lys-OH is unique due to its specific sequence of L-arginine and L-lysine, which allows it to form specific AGEs and participate in unique biochemical pathways .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N6O3/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFZHHSQMKZLRU-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423793 | |
Record name | Arginyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Arginyllysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
40968-46-5 | |
Record name | Arginyllysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40968-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arginyllysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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